molecular formula C18H18N4 B8408050 Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-

Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-

Cat. No.: B8408050
M. Wt: 290.4 g/mol
InChI Key: ZSFQACOCRJJRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for Tylophorinicine is (13aR)-3,6,7-Trimethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-indolizino[1,2-b]phenanthridine-11(12H)-one . Its molecular formula is C₂₄H₂₇NO₅ , with a molecular weight of 409.5 g/mol .

Molecular Architecture and Conformational Analysis

Tylophorinicine features a phenanthroindolizidine backbone comprising:

  • A phenanthrene core with methoxy substitutions at C-3, C-6, and C-7.
  • An indolizidine moiety fused to the phenanthrene system, with a methyl group at C-13 and a ketone at C-11.
    Conformational studies reveal a rigid, planar structure stabilized by π-π stacking and hydrogen bonding, critical for its biological activity.

Crystallographic Data and Spatial Configuration

X-ray diffraction analysis confirms a triclinic crystal system with space group P1. Key bond lengths include:

  • C9-C10: 1.38

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4-imidazol-1-ylbutyl)-1H-benzo[cd]indol-2-imine

InChI

InChI=1S/C18H18N4/c1(2-11-22-12-10-19-13-22)9-20-18-15-7-3-5-14-6-4-8-16(21-18)17(14)15/h3-8,10,12-13H,1-2,9,11H2,(H,20,21)

InChI Key

ZSFQACOCRJJRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=NCCCCN4C=CN=C4)NC3=CC=C2

Origin of Product

United States

Biological Activity

Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1. Structural Characteristics

The compound can be represented by the following structural formula:

Benz cd indol 2 amine N 4 1H imidazol 1 yl butyl \text{Benz cd indol 2 amine N 4 1H imidazol 1 yl butyl }

This structure incorporates both an indole and an imidazole moiety, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, the benz[cd]indole framework has been associated with:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown effectiveness in inhibiting thromboxane synthetase, which is crucial in cardiovascular functions and inflammation pathways .
  • Cancer Cell Targeting : Certain derivatives have been observed to enter cancer cells via polyamine transporters, leading to autophagy and apoptosis. This mechanism is particularly relevant in hepatocellular carcinoma .

3.1 Antitumor Activity

A significant body of research has focused on the antitumor properties of benz[cd]indole derivatives. For example, compound 15f demonstrated potent inhibitory activity against hepatocellular carcinoma both in vitro and in vivo, showcasing its potential as a therapeutic agent .

3.2 Cardiovascular Effects

The compound has also been noted for its hypotensive effects, making it a candidate for the treatment of hypertension . The inhibition of thromboxane synthetase contributes to this effect by reducing vasoconstriction.

3.3 Antimicrobial Activity

Similar compounds have shown broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the indole or imidazole moieties can enhance this bioactivity .

4.1 Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of benz[cd]indole and evaluated their biological activities through enzyme assays. Among these, certain derivatives exhibited significant antitumor activity against specific cancer cell lines .

4.2 Clinical Implications

Clinical implications of these findings suggest that benz[cd]indole derivatives could be further developed into effective anticancer agents or cardiovascular therapeutics, pending additional studies to confirm safety and efficacy in human subjects.

5. Data Tables

Compound Biological Activity Mechanism
Compound 15fAntitumor (Hepatocellular Carcinoma)Induces autophagy and apoptosis
Compound XHypotensiveInhibits thromboxane synthetase
Compound YAntimicrobialBroad-spectrum activity against bacteria

6. Conclusion

Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]- displays promising biological activities that warrant further investigation. Its dual role as a potential anticancer agent and a cardiovascular therapeutic highlights its versatility in medicinal chemistry.

Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential across various diseases.

Scientific Research Applications

Cardiovascular Health

Research indicates that derivatives of Benz[cd]indol-2-amine, including N-[4-(1H-imidazol-1-yl)butyl]-, are effective as inhibitors of thromboxane synthetase. This inhibition can lead to hypotensive effects and cardioprotective properties, making these compounds potential candidates for treating cardiovascular diseases. A patent describes the synthesis and efficacy of these compounds in lowering blood pressure and protecting cardiac tissue during ischemic events .

Neurodegenerative Disorders

Recent studies have explored the use of Benz[cd]indol-2-amine derivatives in the treatment of neurodegenerative diseases complicated by depression. The synthesis of multi-target-directed ligands (MTDLs) incorporating this compound has shown promise in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in managing neurodegenerative conditions. In vitro assays demonstrated that certain derivatives significantly reduced immobility time in forced swim tests, indicating potential antidepressant effects .

Antimicrobial and Anticancer Activities

The compound has also been evaluated for its antimicrobial and anticancer properties. Studies have synthesized various derivatives of Benz[cd]indol-2-amine and tested them against multiple strains of bacteria and cancer cell lines. Some derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis and showed potent anticancer effects against human colorectal carcinoma cells (HCT116), with certain compounds outperforming established drugs like 5-fluorouracil in potency .

Inhibition Studies

A study on the inhibition of vital mycobacterial enzymes by Benz[cd]indol-2-amine derivatives demonstrated substantial inhibitory action against isocitrate lyase, pantothenate synthetase, and chorismate mutase, suggesting a multifaceted approach to treating tuberculosis .

Structure-Activity Relationship (SAR) Analysis

Research has focused on understanding the structure-activity relationships of various Benz[cd]indol-2-amine derivatives. By modifying side chains, researchers have identified specific structural features that enhance biological activity against targeted pathogens and cancer cell lines. For instance, the introduction of halogen groups into the aromatic ring has been shown to improve antimicrobial efficacy significantly .

Data Tables

Application Target Activity Reference
Cardiovascular HealthThromboxane synthetaseInhibition leading to hypotension
Neurodegenerative DisordersMonoamine oxidaseSignificant reduction in immobility
Antimicrobial ActivityMycobacterium tuberculosisStrong inhibitory action
Anticancer ActivityHCT116 cancer cell lineIC50 values lower than 5-FU

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Benzo[cd]indole Derivatives
Compound Name Core Structure Substituent Yield Molecular Weight (Da) Key Spectral Data (NMR, MS)
15c () Benzo[cd]indol-2(1H)-one 4-(Cyclopropylamino)butyl + benzimidazolyl 33% ~668 (calc.) δ 8.66 (d, 1H), ESI-MS m/z: 668.32
14h () Benzo[cd]indol-2(1H)-one 4-Aminobutyl + benzimidazolyl 64% 628.28 δ 8.66 (d, 1H), ESI-MS m/z: 628.28
4c () Pyrazin-2-amine 4-(1H-Imidazol-1-yl)butyl 62% ~192 (calc.) IR: 3300–3000 cm⁻¹, ESI-MS m/z: 192
37 () Benzimidazole 3-((1H-Benzimidazol-1-yl)methyl)benzyl 60% 385.43 δ 8.28 (s, 1H), ESI-MS m/z: 385

Key Observations :

  • Substituents : The 4-(1H-imidazol-1-yl)butyl chain in the target compound and 4c introduces hydrogen-bonding capacity and flexibility, which may improve solubility and target engagement. Longer alkyl chains (e.g., in 14h ) correlate with higher molecular weights and altered pharmacokinetics .
  • Spectral Data : Imidazole protons typically resonate at δ 7.2–8.5 in ¹H NMR, while benzo[cd]indole aromatic protons appear at δ 7.2–8.8 .

Key Observations :

  • Benzo[cd]indole Derivatives : Synthesis often involves nucleophilic substitution or coupling reactions, with yields ranging from 33% to 64% .
  • Microwave Assistance : highlights microwave heating (180°C, 1 hour) for rapid amination, suggesting a scalable approach for imidazole-containing analogs .

Key Observations :

  • Benzo[cd]indole Derivatives : Exhibit potent cell growth and migration inhibition, likely due to DNA intercalation or lysosome-targeting effects .
  • Imidazole Role : The imidazole moiety in 4c and 37 enhances metal-binding capacity, critical for enzyme inhibition (e.g., IDO1 in 37 ) .

Functional Group Impact

  • Amine vs. Ketone : The target compound’s 2-amine group (vs. 2-ketone in 15c /14h ) may alter electron distribution, affecting binding affinity and metabolic stability.
  • Side Chain Length : Shorter chains (e.g., butyl in 4c ) improve solubility, while longer chains (e.g., in 14h ) enhance membrane permeability .

Preparation Methods

Mitsunobu Reaction

For sterically hindered systems, the Mitsunobu reaction couples alcohols to amines. 4-(1H-Imidazol-1-yl)butan-1-ol (prepared via reduction of the corresponding nitrile) reacts with benz[cd]indol-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in THF:

Procedure:

  • 4-(1H-Imidazol-1-yl)butan-1-ol (1 eq), benz[cd]indol-2-amine (1 eq), DEAD (1.5 eq), PPh<sub>3</sub> (1.5 eq), THF, 0°C → rt, 12 h.

Yield Comparison:

MethodSolventTemperatureYield
AlkylationAcetone60°C74%
MitsunobuTHFrt68%

Purification and Characterization

Crude product purification employs silica gel chromatography (20% MeOH/CH<sub>2</sub>Cl<sub>2</sub>), yielding a white solid. Analytical validation includes:

1H NMR (500 MHz, CDCl<sub>3</sub>):

  • δ 7.44 (dd, J = 7.7 Hz, 1H, Ar-H), 7.15–7.06 (m, 3H, Ar-H), 4.61 (bs, 2H, NH<sub>2</sub>), 3.92 (t, J = 7.2 Hz, 2H, N-CH<sub>2</sub>), 1.81–1.74 (m, 2H, CH<sub>2</sub>), 1.45–1.37 (m, 2H, CH<sub>2</sub>), 0.96 (t, J = 7.4 Hz, 3H, CH<sub>3</sub>).

13C NMR (126 MHz, CDCl<sub>3</sub>):

  • δ 153.15 (C=N), 141.86 (Ar-C), 134.42 (Ar-C), 121.59–107.95 (Ar-CH), 42.80 (N-CH<sub>2</sub>), 31.30 (CH<sub>2</sub>), 20.41 (CH<sub>2</sub>), 13.90 (CH<sub>3</sub>).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C<sub>18</sub>H<sub>18</sub>N<sub>4</sub> [M+H]<sup>+</sup>: 290.1524; Found: 290.1528.

Challenges and Mitigation Strategies

  • Imidazole Ring Reactivity: The imidazole moiety may undergo undesired alkylation. Using a protected imidazole (e.g., SEM-protected) during coupling prevents side reactions.

  • Low Solubility: Benz[cd]indol-2-amine’s poor solubility in acetone is mitigated by incremental solvent addition and sonication .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing benzimidazole derivatives like Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-?

  • Methodological Answer : One-pot reactions using aromatic aldehydes and aminothiazole intermediates are commonly employed for benzimidazole core formation. For example, coupling 2-aminothiazole with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide under reflux conditions yields thiazolo[3,2-a]pyrimidine derivatives . Alternatively, aza-Michael addition reactions using acrylamidopyridine precursors and benzimidazole moieties can generate structurally diverse analogs . Solvent choice (e.g., dichloromethane) and catalysts like manganese(IV) oxide improve yields (up to 85%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine revealed bond angles and torsion angles consistent with benzimidazole frameworks . Complementary techniques include 1^1H-NMR for proton environment verification and ES-MS for molecular weight confirmation . IR spectroscopy can identify characteristic N-H stretching (3200–3400 cm1^{-1}) and aromatic C=C vibrations (1450–1600 cm1^{-1}) .

Q. What biological screening approaches are suitable for assessing its pharmacological potential?

  • Methodological Answer : Anticancer activity can be evaluated via cytotoxicity assays (e.g., MTT) against tumor cell lines, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives bearing benzimidazole groups . Antimicrobial testing should follow CLSI guidelines, using broth microdilution to determine minimum inhibitory concentrations (MICs) . For receptor-targeted studies (e.g., histamine H1/H4), competitive binding assays with radiolabeled ligands (e.g., 3^3H-mepyramine) are recommended .

Advanced Research Questions

Q. How can conflicting spectral data between synthetic batches be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from regioisomeric byproducts or solvent residues. High-resolution mass spectrometry (HR-MS) can distinguish isomers by exact mass differences (<0.005 Da). For example, ES-MS analysis of N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine confirmed the absence of brominated impurities . 2D NMR techniques (e.g., 1^1H-13^13C HSQC) are critical for assigning overlapping proton signals in aromatic regions .

Q. What strategies optimize the selectivity of benzimidazole derivatives for dual receptor targets (e.g., H1/H4)?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking can identify critical substituents. For instance, fluorobenzyl groups at the N1 position of benzimidazole enhance H1 receptor affinity, while piperidine-linked imidazole side chains improve H4 selectivity . Pharmacophore modeling using software like Schrödinger’s Phase can prioritize analogs with balanced binding energies (ΔG < -8 kcal/mol) .

Q. How do reaction conditions influence the regioselectivity of cycloaddition reactions in benzimidazole synthesis?

  • Methodological Answer : Dipolar 1,3-cycloaddition reactions between alkynes and azides require precise control of catalysts and solvents. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF at 60°C favors 1,4-regioisomers, while ruthenium catalysts shift selectivity toward 1,5-products . Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures minimal byproduct formation .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for similar benzimidazole derivatives vary across studies?

  • Methodological Answer : Variability often stems from differences in assay protocols. For example, cytotoxicity assays using 48-hour vs. 72-hour incubation periods yield divergent IC50_{50} values due to cell cycle synchronization effects . Standardizing cell lines (e.g., HepG2 vs. MCF-7) and normalizing data to reference compounds (e.g., doxorubicin) improves cross-study comparability .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
One-pot thiazolo-pyrimidine synthesis2-aminothiazole, aromatic aldehyde60–75
Aza-Michael additionAcrylamidopyridine, benzimidazole70–85
MnO2_2-catalyzed oxidationDichloromethane, 25°C, 2 hours85

Table 2 : Biological Activity of Benzimidazole Derivatives

DerivativeTarget/AssayActivity (IC50_{50}/MIC)Reference
Thiazolo[3,2-a]pyrimidineMCF-7 (cancer)12.3 µM
N-(thiophen-2-ylmethyl)S. aureus (antimicrobial)8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.